molecular formula C11H15NO B13040068 6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine

6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13040068
M. Wt: 177.24 g/mol
InChI Key: FMHUVGQYVILGCU-UHFFFAOYSA-N
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Description

6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. These compounds are known for their diverse biological and pharmacological activities, making them valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, propargyl alcohols can be treated with MHMDS (M=Na, K), B2(pin)2, an acid chloride, and a palladium/copper co-catalyst system to undergo a reaction cascade, resulting in the formation of trisubstituted furylboronic acid pinacol ester derivatives .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives can inhibit the activity of certain enzymes or receptors, leading to their therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to its specific structural features and the wide range of biological activities it exhibits. Its benzofuran core provides a versatile scaffold for the development of new therapeutic agents .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

6-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C11H15NO/c1-7(2)8-3-4-9-10(12)6-13-11(9)5-8/h3-5,7,10H,6,12H2,1-2H3

InChI Key

FMHUVGQYVILGCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C(CO2)N

Origin of Product

United States

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